2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid
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Overview
Description
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid, also known as (3-methoxybenzyl)cysteine, is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol This compound is a derivative of cysteine, where the thiol group is substituted with a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cysteine and 3-methoxybenzyl chloride.
Reaction: The thiol group of cysteine reacts with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with biological molecules:
Molecular Targets: The compound can interact with proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which has a thiol group instead of the 3-methoxybenzyl group.
S-Benzylcysteine: A similar compound where the thiol group is substituted with a benzyl group instead of a 3-methoxybenzyl group.
Uniqueness
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of the 3-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in research .
Properties
IUPAC Name |
2-amino-3-[(3-methoxyphenyl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFMNSOABLMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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